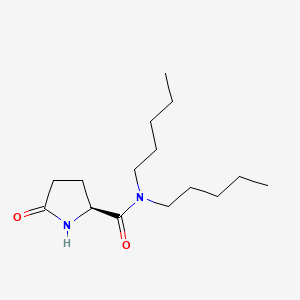

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

85187-31-1 |

|---|---|

Molekularformel |

C15H28N2O2 |

Molekulargewicht |

268.39 g/mol |

IUPAC-Name |

(2S)-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H28N2O2/c1-3-5-7-11-17(12-8-6-4-2)15(19)13-9-10-14(18)16-13/h13H,3-12H2,1-2H3,(H,16,18)/t13-/m0/s1 |

InChI-Schlüssel |

PVKBSNQSHLPBAK-ZDUSSCGKSA-N |

Isomerische SMILES |

CCCCCN(CCCCC)C(=O)[C@@H]1CCC(=O)N1 |

Kanonische SMILES |

CCCCCN(CCCCC)C(=O)C1CCC(=O)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the Pyrrolidine Core and 5-Oxo Group

A common approach to synthesize 5-oxopyrrolidine derivatives involves the Castagnoli–Cushman reaction (CCR) , which is a multicomponent reaction between succinic anhydride and imines. This reaction efficiently forms 5-oxopyrrolidine-3-carboxylic acid derivatives with stereochemical control at the 2-position.

- The CCR provides a stereochemically dense 5-oxopyrrolidine scaffold.

- Subsequent directed C(sp^3)–H functionalization can be employed to introduce further substituents at available positions on the pyrrolidine ring.

- The carboxylic acid group formed at position 2 can be derivatized to the corresponding carboxamide.

This method was recently demonstrated to yield fully substituted 5-oxopyrrolidines with potential biological activity, including enzyme inhibition, highlighting its synthetic utility.

Conversion to N,N-Dipentyl Carboxamide

The carboxylic acid intermediate is converted to the N,N-dipentyl carboxamide via amide bond formation:

- The carboxylic acid is first activated, often using coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar phosphonium salts.

- The activated intermediate is then reacted with dipentylamine to form the N,N-dipentyl carboxamide.

- The reaction is typically carried out in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) at room temperature.

- Bases such as diisopropylethylamine or triethylamine are used to facilitate the coupling reaction.

Protection and Deprotection Strategies

- Protecting groups such as tert-butyl dimethylsilyl (TBDMS) may be used to protect hydroxyl or amine functionalities during intermediate steps.

- Mild acidic hydrolysis (e.g., dilute hydrochloric acid in diethyl ether) is employed to remove protecting groups without affecting sensitive moieties.

- Reaction temperatures are generally maintained between 0°C and 50°C, with room temperature (20–25°C) being preferred for most steps to optimize yield and stereochemical integrity.

Alkylation for N,N-Dipentyl Substitution

- Alkylation of the amide nitrogen to introduce pentyl groups can be performed by reacting the amide intermediate with pentyl halides (bromo- or iodo-pentane).

- Strong bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are used to deprotonate the amide nitrogen, enabling nucleophilic substitution.

- The reaction is conducted in inert solvents like tetrahydrofuran or diethyl ether under inert atmosphere to prevent side reactions.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Castagnoli–Cushman reaction | Succinic anhydride + imine | 20–25 | Several hours | Polar aprotic solvents | Stereochemical control at C-2 |

| Carboxylic acid activation | BOP or similar + base (diisopropylethylamine) | 20–25 | 15 min – 2 hours | THF, DMF | Formation of activated ester intermediate |

| Amide coupling | Dipentylamine + activated intermediate | 20–25 | 30 min – 2 hours | THF, DMF | Formation of N,N-dipentyl carboxamide |

| Protection/deprotection | TBDMS protection; dilute HCl for deprotection | 0–50 | 2 – 48 hours | Diethyl ether + aqueous acid | Mild hydrolysis to remove protecting groups |

| Alkylation of amide nitrogen | Pentyl bromide/iodide + LDA or LiHMDS | 0–25 | 1 – 4 hours | THF, diethyl ether | Nucleophilic substitution |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purify the final compound. Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases is common.

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm the structure and purity of intermediates and the final product.

- Mass spectrometry-compatible methods use formic acid instead of phosphoric acid in HPLC mobile phases for better ionization.

Research Findings and Optimization

- The combination of CCR and directed C(sp^3)–H activation allows for efficient synthesis of fully substituted 5-oxopyrrolidines with high stereochemical purity.

- Use of protected hydroxylamine derivatives and phosphonium coupling reagents improves yields and selectivity in amide bond formation.

- Mild hydrolysis conditions prevent racemization and degradation of sensitive intermediates.

- Alkylation with pentyl halides under strong base conditions is effective for introducing the dipentyl substitution on the amide nitrogen without affecting the pyrrolidine ring.

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-5-Oxo-N,N-Dipentylpyrrolidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können unter basischen Bedingungen mit halogenierten Reagenzien stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Natriumhydroxid oder Kaliumcarbonat als Basen mit halogenierten Reagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (S)-5-Oxo-N,N-Dipentylpyrrolidin-2-carboxamid beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und molekularen Wechselwirkungen sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of (S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key parameters of (S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide with structurally related compounds:

Key Observations:

- Alkyl Chain Length : Increasing alkyl chain length (diethyl → dipropyl → dipentyl → dihexyl) correlates with higher molar mass, boiling point, and lipophilicity. The dipentyl derivative occupies an intermediate position, balancing solubility and membrane permeability.

- Crystallinity : The N-phenyl analog forms planar structures via N–H⋯O hydrogen bonds, enhancing crystallinity and stability . In contrast, N,N-dialkyl derivatives like the dipentyl compound are likely less crystalline due to bulky substituents.

- Acidity : Predicted pKa values (~15.2–15.45) suggest moderate basicity, influenced by electron-donating alkyl groups stabilizing the protonated form .

Biologische Aktivität

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H28N2O2

- Molecular Weight : 268.39 g/mol

- IUPAC Name : (2S)-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide

The compound features a pyrrolidine ring that contributes to its biological activity through interactions with various biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

- Protein Interaction : The compound's structure allows it to bind effectively to specific proteins and enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways relevant to disease processes .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections.

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation, indicating potential applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

-

Case Study on Anti-inflammatory Properties :

- In a controlled experiment, the compound was administered to models of induced inflammation. The results demonstrated a marked reduction in inflammatory markers compared to controls, supporting its use in managing inflammatory conditions.

- Enzymatic Interaction Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.